- Ynamide Carbopalladation: A Flexible Route to Mono-, Bi- and Tricyclic Azacycles, Chemistry - A European Journal, 2015, 21(36), 12627-12639

Cas no 96-11-7 (1,2,3-Tribromopropane)

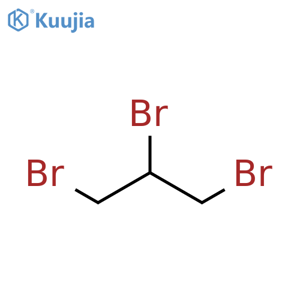

1,2,3-Tribromopropane structure

1,2,3-Tribromopropane Properties

Names and Identifiers

-

- 1,2,3-Tribromopropane

- 1,2,3-Tribrom-propan

- 1,2,3-tribrompropane

- EINECS 202-478-8

- Glycerol tribromohydrin

- glyceroltribromhydrine

- Glyceryl tribromohydrin

- Propane,1,2,3-tribromo

- s-Tribromopropane

- sym-Tribromopropane

- tribromo-1,2,3 propane

- NSC 78932

- Propane, 1,2,3-tribromo-

- 1,2,3-tribromo-propane

- D2R8L96TOV

- 1,3-Tribromopropane

- Propane,2,3-tribromo-

- NCIOpen2_004459

- KSC491K9T

- FHCLGDLYRUPKAM-UHFFFAOYSA-N

- NSC78932

- 1,2,3-Tribromopropane (ACI)

- AS-58199

- CHEBI:18859

- AI3-18135

- Tribromohydrin

- Propane, 1,2,3tribromo

- EN300-19787

- BRN 1732082

- 1.2.3-Tribromopropane

- 1,2,3-TRIBROMOPROPANE [MI]

- 96-11-7

- J-802007

- TRIBROMOPROPANE, 1,2,3-

- F0001-2288

- CCRIS 6706

- NSC-78932

- sTribromopropane

- J-503779

- 1,2,3-Tribromopropane, 97%

- Q4545647

- AKOS000120060

- T0355

- SCHEMBL66165

- symTribromopropane

- 4-01-00-00221 (Beilstein Handbook Reference)

- 1,2,3-TRIBROMOPROPANE

- DTXCID0048979

- UNII-D2R8L96TOV

- DTXSID9059129

- NS00040473

- DB-057620

- MFCD00017884

- E78688

- +Expand

-

- MFCD00017884

- FHCLGDLYRUPKAM-UHFFFAOYSA-N

- 1S/C3H5Br3/c4-1-3(6)2-5/h3H,1-2H2

- BrCC(CBr)Br

- 1732082

Computed Properties

- 277.79400

- 0

- 0

- 2

- 277.794138

- 6

- 25.2

- 0

- 0

- 0

- 0

- 0

- 1

- 2.6

- 0

- 0

Experimental Properties

- 2.53970

- 0.00000

- 9614

- 1.584-1.586

- 220°C

- 16-17 ºC

- 93 ºC

- H2O: insoluble

- Colorless or light yellow liquid, irritating

- Soluble in ethanol \ ether and chloroform, insoluble in water

- 2.398

1,2,3-Tribromopropane Security Information

-

GHS07

GHS08

GHS08

- TZ8300000

- 3

- 6.1(b)

- S26-S27-S36/37/39

- II

- R20/21/22; R36/37/38; R68

-

Xn

- 2810

- H302,H312,H315,H319,H332,H335,H351

- P261,P280,P305+P351+P338

- warning

- Keep away from sources of ignition. Store in a cool, dry place. Store in tightly closed containers.

- II

- R20/21/22;R36/37/38;R68

- Warning

- Yes

- 6.1(b)

1,2,3-Tribromopropane Customs Data

- 2903399090

-

China Customs Code:

2903399090Overview:

2903399090. Fluorination of other acyclic hydrocarbons\Brominated or iodinated derivatives. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2903399090. brominated,fluorinated or iodinated derivatives of acyclic hydrocarbons. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

1,2,3-Tribromopropane Price

1,2,3-Tribromopropane Synthesis

Synthetic Circuit 1

Synthetic Circuit 2

Synthetic Circuit 3

Synthetic Circuit 4

Reaction Conditions

1.1 Reagents: 2409021-39-0 Solvents: Dichloromethane ; 30 min, rt

Reference

- Synthesis, crystal structure, Hirshfeld surface analysis, DFT calculations and characterization of 1,3-propanediylbis(triphenylphosphonium) monotribromide as brominating agent of double bonds and phenolic rings, Journal of Molecular Structure, 2020, 1206,

Synthetic Circuit 5

Reaction Conditions

1.1 Reagents: Phosphonium, (3-bromopropyl)triphenyl-, (tribromide) (1:1) Solvents: Dichloromethane ; rt; 0.5 h, rt

Reference

- Crystal structure, characterization, Hirshfeld surface analysis and DFT studies of two [propane 3-bromo-1-(triphenyl phosphonium)] cations containing bromide (I) and tribromide (II) anions: The anion (II) as a new brominating agent for unsaturated compounds, Journal of Molecular Structure, 2019, 1195, 542-554

Synthetic Circuit 6

Synthetic Circuit 7

Synthetic Circuit 8

Reaction Conditions

1.1 Reagents: Phosphorus tribromide Solvents: Dimethylformamide ; 25 °C; 20 min, 25 °C; 25 °C → 120 °C; 12 h, 120 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 8, 0 °C

Reference

- Hyperbranched polyamine carbon dioxide absorbent and preparation method thereof, China, , ,

Synthetic Circuit 9

Synthetic Circuit 10

Synthetic Circuit 11

Reaction Conditions

1.1 25 h, 145 - 155 °C; cooled; rt

Reference

- Reaction of polyfluoroarenesulfonyl bromides with allyl bromide. Synthesis of allyl polyfluoroaryl sulfones, Russian Journal of Organic Chemistry, 2011, 47(3), 374-378

Synthetic Circuit 12

Synthetic Circuit 13

Synthetic Circuit 14

Synthetic Circuit 15

Synthetic Circuit 16

Reaction Conditions

1.1 Reagents: N-Bromoacetamide Solvents: Dichloromethane

Reference

- Homolytic displacement at carbon centers. XII. Regiospecific formation of N-allyl and N-cyclopropylcarbinyl sulfonamides and of allyl and cyclopropyl halides in the reaction of N-halo compounds with organocobaloximes, Journal of Organometallic Chemistry, 1987, 326(2), 281-8

Synthetic Circuit 17

Synthetic Circuit 18

Synthetic Circuit 19

Synthetic Circuit 20

Reaction Conditions

1.1 Catalysts: Allyl bromide

Reference

- Studies on amines and ammonium compounds. CLXXIV. Bromination of unsaturated compounds with complexes formed between bromine and 1,4-bis(trialkylammonium)-2-butene dihalides, Armyanskii Khimicheskii Zhurnal, 1984, 37(1), 29-33

1,2,3-Tribromopropane Raw materials

- Benzenesulfonyl bromide, pentafluoro-

- 2-Butene-1,4-diaminium, N1,N1,N1,N4,N4,N4-hexamethyl-, bromide (1:2)

- Cobalt, bis[[2,3-butanedione di(oximato-κN)](1-)]-2-propenyl(pyridine)-, (OC-6-12)- (9CI)

- Glycerol

- Silane, cyclopropyltrimethyl-

1,2,3-Tribromopropane Preparation Products

1,2,3-Tribromopropane Suppliers

TIAN MEN HENG CHANG HUA GONG Co., Ltd.

(CAS:96-11-7)

LEI JING LI

15102714773

1178380033@qq.com

SHANG HAI PU KE Biotechnology Co., Ltd.

(CAS:96-11-7)

HE JING LI

18027310741

SKY20045@163.COM

Shanghai Aladdin Biochemical Technology Co., Ltd

(CAS:96-11-7)

A LA DING

anhua.mao@aladdin-e.com

SHANG HAI YUAN YE Biotechnology Co., Ltd.

(CAS:96-11-7)

TANG SI LEI

15026964105

2881489226@qq.com

1,2,3-Tribromopropane Related Literature

-

1. 659. Radiation chemistry of organic halogen compounds. Part II. The action of γ-radiation on allyl halidesD. Leaver,A. H. McQuillan,W. Miller,H. W. W. Ehrlich J. Chem. Soc. 1962 3331

-

2. Intervention of polyhalides in thionyl bromide–alcohol systemsM. J. Frazer,W. Gerrard J. Chem. Soc. 1955 3624

-

Sydney Leach,Martin Schwell,Francois Dulieu,Jean-Louis Chotin,Hans-Werner Jochims,Helmut Baumg?rtel Phys. Chem. Chem. Phys. 2002 4 5025

-

4. 574. Dithiols. Part X. A thio-analogue of BAL-intravL. W. C. Miles,L. N. Owen J. Chem. Soc. 1950 2943

-

Chenyang Zou,Qinghai Zhou,Xianhong Wang,Hongming Zhang,Fosong Wang Polym. Chem. 2021 12 1950

-

Ling Pan,Xihe Bi,Qun Liu Chem. Soc. Rev. 2013 42 1251

-

Adrian-Mihail Stadler,Jack Harrowfield Chem. Soc. Rev. 2011 40 2061

-

V. Udayakumar,A. Pandurangan RSC Adv. 2015 5 78719

-

Chenyang Zou,Hongming Zhang,Lijun Qiao,Xianhong Wang,Fosong Wang Green Chem. 2020 22 7823

96-11-7 (1,2,3-Tribromopropane) Related Products

- 175136-56-8(2-Bromo-1-(4-(tert-butyl)-2,6-dimethyl-3,5-dinitrophenyl)ethanone)

- 103765-03-3((R)-2-Aminobutyramide Hydrochloride)

- 185836-75-3((R)-4-(Tert-Butoxy)-2-methyl-4-oxobutanoic acid)

- 146076-26-8(a-D-Galactopyranose, 2-O-(6-deoxy-a-L-galactopyranosyl)-)

- 175202-07-0(Methyl 3-amino-4-(isopropylsulfonyl)-5-(methylthio)thiophene-2-carboxylate)

- 144432-72-4(2-benzyl-1,2,5-thiadiazolidine 1,1-dioxide)

- 108561-00-8(p-Cresol-d3 (Methyl-d3))

- 12558-92-8(Mercurate(2-),[[N,N'-1,2-ethanediylbis[N-[(carboxy-kO)methyl]glycinato-kN,kO]](4-)]-, hydrogen (1:2), (OC-6-21)-)

- 175204-18-9(Methyl 3,4-diacetamidobenzoate)

- 15795-39-8(1-Methyl-1H-1,2,4-triazole-5-amine)

Recommended suppliers

Hubei Henglvyuan Technology Co., Ltd

Gold Member

CN Supplier

Bulk

http://www.hbhlykj.com/about_en.html

CANG ZHOU KANGRUI PHARMA CO.,LTD

Gold Member

CN Supplier

Bulk

Suzhou Tanke Biotechnology Co., Ltd

Gold Member

CN Supplier

Bulk

SHANGHAI TAUTO BIOTECH CO., LTD.

Gold Member

CN Supplier

Bulk

https://en.tautochem.com/

Heyuan Broad Spectrum Biotechnology Co., Ltd

Gold Member

CN Supplier

Reagent